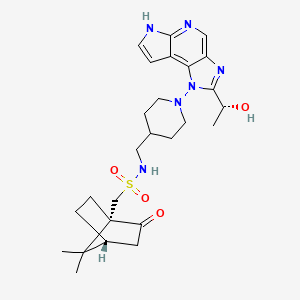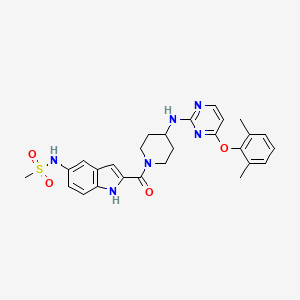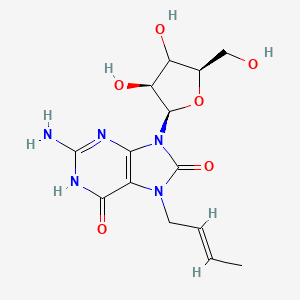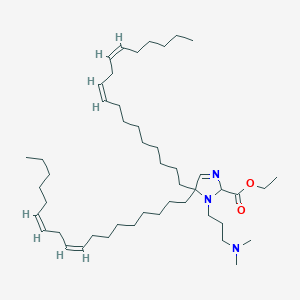
A12-Iso5-4DC19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A12-Iso5-4DC19 is an ionizable cationic lipid that has garnered significant attention in the field of scientific research. This compound is primarily known for its ability to facilitate the delivery of messenger RNA (mRNA), making it a valuable tool in the development of RNA vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A12-Iso5-4DC19 involves a series of chemical reactions designed to produce the desired ionizable cationic lipid structure. The specific synthetic routes and reaction conditions are proprietary and often customized by manufacturers to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis processes. These processes are designed to produce the compound in bulk quantities while maintaining high standards of quality and consistency. The production methods are closely monitored to ensure that the final product meets the required specifications for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
A12-Iso5-4DC19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may require reducing agents such as sodium borohydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
A12-Iso5-4DC19 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Facilitates the delivery of mRNA in biological systems, making it a valuable tool for gene expression studies.
Medicine: Plays a crucial role in the development of RNA vaccines, which are used to prevent infectious diseases.
Industry: Used in the production of various biotechnological products and processes
Mechanism of Action
The mechanism of action of A12-Iso5-4DC19 involves its ability to facilitate the delivery of mRNA into cells. This is achieved through the formation of lipid nanoparticles that encapsulate the mRNA, protecting it from degradation and enabling its efficient delivery to target cells. Once inside the cells, the mRNA is translated into the desired protein, triggering an immune response or other biological effects .
Comparison with Similar Compounds
A12-Iso5-4DC19 is unique in its ability to facilitate mRNA delivery with high efficiency and specificity. Similar compounds include other ionizable cationic lipids used for mRNA delivery, such as:
- A12-Iso5-4DC18
- A12-Iso5-4DC20
- A12-Iso5-4DC21
These compounds share similar structures and functions but may differ in their efficiency, specificity, and other properties .
Properties
Molecular Formula |
C47H85N3O2 |
|---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C47H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-47(44-48-45(46(51)52-8-3)50(47)43-39-42-49(4)5)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h15-18,21-24,44-45H,6-14,19-20,25-43H2,1-5H3/b17-15-,18-16-,23-21-,24-22- |
InChI Key |
VABXVYPVRZBJCB-MLLZQYMOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


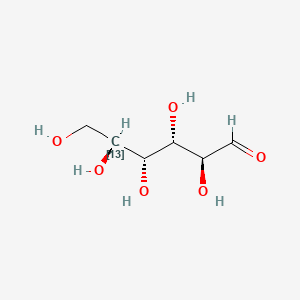
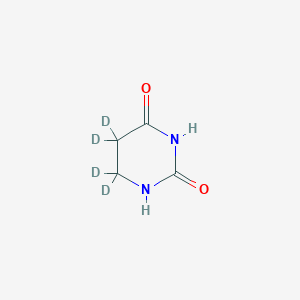


![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

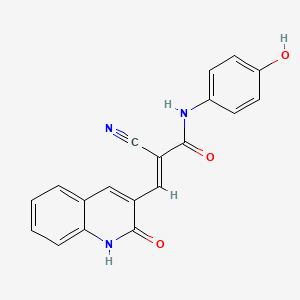
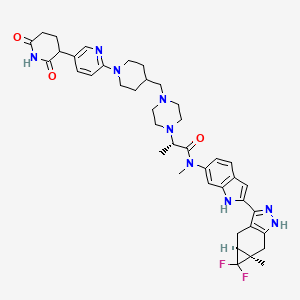
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)
